molecular formula C13H19BrN4 B1679571 Roslin 2 CAS No. 29574-21-8

Roslin 2

Katalognummer: B1679571
CAS-Nummer: 29574-21-8
Molekulargewicht: 311.22 g/mol
InChI-Schlüssel: YJMKPGPWDHCYCD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Roslin-2 has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Roslin 2 primarily targets the p53 protein . The p53 protein is a transcription factor that plays a crucial role in preventing cancer formation, thus functioning as a tumor suppressor . It does this by regulating the cell cycle and functioning as a key player in preventing genome mutation .

Mode of Action

This compound operates by reactivating p53 . It impairs the interaction between focal adhesion kinase (FAK) and p53, thereby restoring p53’s transcriptional activity . This action reverses FAK-mediated suppression of the expression of p53-dependent genes such as p21, MDM2, and Bax in cells with wild-type p53 .

Biochemical Pathways

The reactivation of p53 by this compound affects several biochemical pathways. It restores p53’s ability to regulate the cell cycle, apoptosis, and genome stability . This results in the upregulation of p53-dependent genes like p21, MDM2, and Bax . These genes play crucial roles in cell cycle arrest, apoptosis, and prevention of genome mutation, respectively .

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The reactivation of p53 by this compound leads to several molecular and cellular effects. It increases the transcriptional activity of p53, leading to the upregulation of p53-dependent genes . This results in decreased cell viability and clonogenicity in cancer cells . Additionally, this compound has been shown to potentiate the pro-apoptotic effects of certain drugs in cells with wild-type p53 .

Action Environment

It is known that various environmental factors can influence the action, efficacy, and stability of drugs These factors can include temperature, pH, and the presence of other substances

Safety and Hazards

The safety data sheet for Roslin 2 indicates that it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Biochemische Analyse

Biochemical Properties

Roslin 2 plays a crucial role in biochemical reactions by disrupting the interaction between focal adhesion kinase and p53. This disruption restores the transcriptional activity of p53, leading to the expression of p53-dependent genes such as p21, MDM2, and Bax. These genes are involved in cell cycle regulation, apoptosis, and DNA repair. This compound interacts with focal adhesion kinase and p53 through binding interactions that impair their association, thereby reactivating p53’s tumor-suppressive functions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In wild-type p53 HCT116 colon cancer cells and MCF-7 breast cancer cells, this compound reverses the focal adhesion kinase-mediated suppression of p53-dependent gene expression. This leads to increased levels of p21, MDM2, and Bax, promoting cell cycle arrest and apoptosis. Additionally, this compound potentiates the pro-apoptotic effects of chemotherapeutic agents such as doxorubicin and 5-fluorouracil in p53-positive cells, further enhancing its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to focal adhesion kinase and p53, disrupting their interaction and reactivating p53’s transcriptional activity. This reactivation leads to the expression of p53 target genes, which are involved in cell cycle regulation, apoptosis, and DNA repair. This compound’s binding interactions with focal adhesion kinase and p53 are critical for its ability to restore p53 function and inhibit tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At a dose of 60 milligrams per kilogram, this compound has been shown to reduce tumor growth and activate p21 in p53-positive tumorsThreshold effects and potential toxicity at high doses are important considerations for the clinical application of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to p53 signaling. It interacts with enzymes and cofactors that regulate p53 activity, including focal adhesion kinase. By disrupting the interaction between focal adhesion kinase and p53, this compound restores p53’s transcriptional activity and promotes the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. These interactions are critical for the compound’s ability to inhibit tumor growth and promote apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The transport and distribution of this compound are important for its ability to reach target sites and exert its effects on p53 signaling and tumor growth inhibition .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are important for its activity and function, as they determine the sites where this compound can interact with focal adhesion kinase and p53. The subcellular localization of this compound is critical for its ability to restore p53 function and inhibit tumor growth .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Roslin-2 beinhaltet die Reaktion von Benzylamin mit Hexamethylentetramin in Gegenwart von Bromwasserstoffsäure. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das dann durch Zugabe von Brom zum Endprodukt umgewandelt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von Roslin-2 folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Roslin-2 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Roslin-2 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Roslin-2 übt seine Wirkungen aus, indem es die Interaktion zwischen der Fokaladhäsionskinase und p53 stört. Diese Störung stellt die transkriptionelle Aktivität von p53 wieder her, was zur Aktivierung von p53-abhängigen Genen wie p21, MDM2 und Bax führt . Diese Gene spielen eine entscheidende Rolle bei der Zellzyklusregulation, Apoptose und DNA-Reparatur. Durch die Reaktivierung von p53 kann Roslin-2 die Apoptose induzieren und das Wachstum von Krebszellen hemmen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Nutlin-3: Ein weiteres kleines Molekül, das p53 reaktiviert, indem es die Interaktion zwischen p53 und MDM2 hemmt.

    RITA (Reaktivierung von p53 und Induktion von Tumorzellapoptose): Eine Verbindung, die an p53 bindet und seinen Abbau verhindert.

    PRIMA-1 (p53-Reaktivierung und Induktion von massiver Apoptose): Ein Molekül, das die Funktion von mutiertem p53 wiederherstellt.

Einzigartigkeit von Roslin-2

Roslin-2 ist einzigartig in seiner Fähigkeit, die Interaktion zwischen der Fokaladhäsionskinase und p53 spezifisch zu stören, ein Mechanismus, der sich von anderen p53-Reaktivatoren unterscheidet. Dieser einzigartige Wirkmechanismus macht Roslin-2 zu einem wertvollen Werkzeug für die Untersuchung des p53-Signalwegs und die Entwicklung gezielter Krebstherapien .

Eigenschaften

IUPAC Name

1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKPGPWDHCYCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29574-21-8
Record name 29574-21-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roslin 2
Reactant of Route 2
Roslin 2
Reactant of Route 3
Roslin 2
Reactant of Route 4
Roslin 2
Reactant of Route 5
Roslin 2
Reactant of Route 6
Roslin 2
Customer
Q & A

Q1: What is the mechanism of action of Roslin 2 in cancer cells?

A1: this compound (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]

Q2: Which genes are affected by this compound treatment in cancer cells?

A2: Microarray analysis of human colon cancer cells (HCT116) treated with this compound revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of this compound. []

Q3: Does this compound show synergistic effects when combined with other anti-cancer agents?

A3: Yes, combining this compound with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining this compound with:

  • M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with this compound, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
  • Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.